molecular formula C13H13NO4 B3021368 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS No. 71083-05-1

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Cat. No. B3021368
CAS RN: 71083-05-1
M. Wt: 247.25 g/mol
InChI Key: GWLDDWJZROMBRD-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

Phosphorus oxychloride (88 ml) was added to ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (58 g, 235 mmol) and the mixture was heated at reflux for 45 minutes under anhydrous conditions. Upon cooling to ambient temperature, phosphorus oxychloride was evaporated and the solid residue was added in portions to a mixture of ammonia (150 ml) and ice (200 g). External cooling as well as further addition of ammonia to maintain the pH around 8 was needed during this hydrolysis step. The aqueous phase was extracted with dichloromethane and the organic phase was washed with water and brine, dried (MgSO4) and concentrated to about 300 ml. Pentane (400 ml) was added and the precipitate formed collected by filtration. Drying under vacuum gave 4-chloro-3-ethoxycarbonyl-7-methoxyquinoline (45.5 g, 73%).
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](=O)[C:13]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:14][NH:15]2)=[CH:10][CH:9]=1>>[Cl:3][C:12]1[C:11]2[C:16](=[CH:17][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)[N:15]=[CH:14][C:13]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
88 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
58 g
Type
reactant
Smiles
COC1=CC=C2C(C(=CNC2=C1)C(=O)OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes under anhydrous conditions
Duration
45 min
CUSTOM
Type
CUSTOM
Details
phosphorus oxychloride was evaporated
ADDITION
Type
ADDITION
Details
the solid residue was added in portions to a mixture of ammonia (150 ml) and ice (200 g)
TEMPERATURE
Type
TEMPERATURE
Details
External cooling as
ADDITION
Type
ADDITION
Details
well as further addition of ammonia
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH around 8
CUSTOM
Type
CUSTOM
Details
was needed during this hydrolysis step
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
WASH
Type
WASH
Details
the organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 300 ml
ADDITION
Type
ADDITION
Details
Pentane (400 ml) was added
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=CC=C12)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 45.5 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.